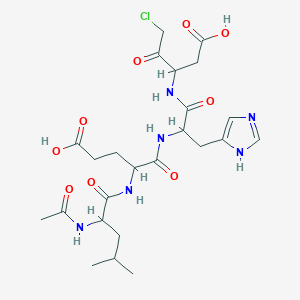

Ac-DL-Leu-DL-Glu-DL-His-DL-Asp-CH2Cl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Role in Apoptosis

Caspase-9 Inhibitor III plays a crucial role in the mitochondrial pathway of apoptosis . Apoptosis, or programmed cell death, is a vital process in the life cycle of a cell. By inhibiting caspase-9, this compound can regulate apoptosis, which has implications in various biological and pathological processes .

Cancer Research

This inhibitor is primarily used for cancer applications . Dysregulation of caspase-mediated apoptosis has been linked to the pathogenesis of cancer . Therefore, caspase inhibitors like Caspase-9 Inhibitor III can be potential therapeutic tools for the treatment of cancer .

Neurological Disorders

Caspase-mediated apoptosis and inflammation are associated with various neurological disorders . Therefore, the use of Caspase-9 Inhibitor III could potentially help in the treatment of these disorders.

Inflammatory Diseases

Inflammatory diseases are another area where Caspase-9 Inhibitor III can have potential applications. Caspases play essential roles in modulating different biological processes including inflammation . Therefore, controlling the activity of caspase-9 can help manage inflammatory diseases .

Metabolic Diseases

Caspase-9 Inhibitor III could also have applications in the treatment of metabolic diseases. Dysregulation of caspase-mediated cell death and inflammation are associated with various metabolic diseases .

Cardioprotection

Caspase-9 Inhibitor III has been reported to show protective effects against myocardial infarction induced by local ischemia-reperfusion . This suggests potential applications in cardioprotection.

Mechanism of Action

Target of Action

Caspase-9: Caspase-9 Inhibitor III, also known as Ac-LEHD-CMK or caspase 9 inhibitor iii, primarily targets , a crucial enzyme involved in the apoptotic pathway . This enzyme plays a significant role in the initiation of apoptosis, a form of programmed cell death .

Mode of Action

Caspase-9 Inhibitor III interacts with Caspase-9, inhibiting its activity . This interaction prevents the cleavage and activation of downstream effector caspases, such as Caspase-3, which are responsible for executing apoptosis . By inhibiting Caspase-9, the compound effectively disrupts the apoptotic pathway .

Biochemical Pathways

The primary biochemical pathway affected by Caspase-9 Inhibitor III is the apoptotic pathway . Under normal conditions, Caspase-9 is involved in the intrinsic (mitochondrial) pathway of apoptosis, where it triggers a cascade of caspase activations leading to cell death . By inhibiting Caspase-9, Caspase-9 Inhibitor III disrupts this cascade, thereby preventing apoptosis .

Pharmacokinetics

The compound’s solubility in dmso suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of Caspase-9 by Caspase-9 Inhibitor III results in a reduction of apoptosis, leading to increased cell survival . This has been shown to have protective effects in models of ischemia-reperfusion-induced myocardial injury, where the compound reduced infarct size and decreased the release of lactate dehydrogenase (LDH) and creatine kinase (CK), markers of cell damage .

properties

IUPAC Name |

4-[(2-acetamido-4-methylpentanoyl)amino]-5-[[1-[(1-carboxy-4-chloro-3-oxobutan-2-yl)amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35ClN6O9/c1-12(2)6-17(28-13(3)32)23(39)29-15(4-5-20(34)35)22(38)31-18(7-14-10-26-11-27-14)24(40)30-16(8-21(36)37)19(33)9-25/h10-12,15-18H,4-9H2,1-3H3,(H,26,27)(H,28,32)(H,29,39)(H,30,40)(H,31,38)(H,34,35)(H,36,37) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRLQUNMFYXVQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN6O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(4-methylpiperazin-1-yl)phenyl)-8-(4-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B612251.png)

![2-{[4-(5-Ethylpyrimidin-4-Yl)piperazin-1-Yl]methyl}-5-(Trifluoromethyl)-1h-Benzimidazole](/img/structure/B612253.png)

![methyl 4-(6-(4-(methoxycarbonylamino)phenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B612256.png)

![1-[4-[[2-(1h-Indazol-4-Yl)-4-Morpholin-4-Yl-Thieno[3,2-D]pyrimidin-6-Yl]methyl]piperazin-1-Yl]-6-Methyl-Hept-5-Ene-1,4-Dione](/img/structure/B612259.png)

![(3S)-3-[[[(2S)-1-[(2S)-2-[[(4-amino-3-chlorophenyl)-oxomethyl]amino]-3,3-dimethyl-1-oxobutyl]-2-pyrrolidinyl]-oxomethyl]amino]-3-cyanopropanoic acid](/img/structure/B612268.png)

![N-Methyl-4-[4-[[3'-(hydroxycarbamoyl)spiro[piperidine-4,1'-cyclopentane]-3'-yl]sulfonyl]phenoxy]benzamide](/img/structure/B612270.png)